ADB-PINACA isomer 4

Description

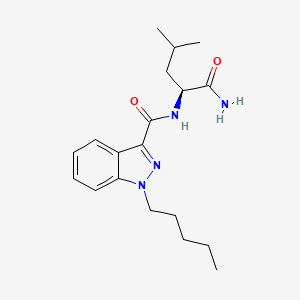

Structure

2D Structure

3D Structure

Properties

CAS No. |

2365471-05-0 |

|---|---|

Molecular Formula |

C19H28N4O2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-pentylindazole-3-carboxamide |

InChI |

InChI=1S/C19H28N4O2/c1-4-5-8-11-23-16-10-7-6-9-14(16)17(22-23)19(25)21-15(18(20)24)12-13(2)3/h6-7,9-10,13,15H,4-5,8,11-12H2,1-3H3,(H2,20,24)(H,21,25)/t15-/m0/s1 |

InChI Key |

DHGROCCLLLHPHU-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC(C)C)C(=O)N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC(C)C)C(=O)N |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Synthetic Methodologies for ADB-PINACA Isomer 4 and Related Analogues

The synthesis of indazole-3-carboxamide synthetic cannabinoids, including this compound, is typically achieved through convergent synthetic routes that couple a core indazole moiety with a suitable amino acid derivative. The choice of precursors and reaction pathway is critical for yield, purity, and isomeric control.

Two common reaction pathways are generally employed for compounds of this class caymanchem.com:

Route A: This pathway involves the initial synthesis of the complete indazole core, including the N-alkyl "tail." For this compound, this would be 1-pentyl-1H-indazole-3-carboxylic acid. This intermediate is then activated (e.g., converted to an acyl chloride or activated with coupling agents) and reacted with (S)-leucinamide to form the final product.

Route B: This route begins with the amide bond formation first. Methyl 1H-indazole-3-carboxylate is reacted with (S)-leucinamide to form a "tail-less" precursor, N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-1H-indazole-3-carboxamide. caymanchem.com This intermediate is then alkylated, typically using a pentyl halide (e.g., 1-bromopentane) and a suitable base, to add the N-pentyl group, yielding this compound. This latter approach has gained traction in clandestine manufacturing due to the use of unregulated "tail-less" precursors. caymanchem.comresearchgate.net

The chirality of the final molecule is introduced via the amino acid precursor, which for this compound is (S)-leucinamide. caymanchem.comdundee.ac.uk The use of enantiomerically pure starting materials is essential for an enantiospecific synthesis. dundee.ac.uk

Table 1: Overview of Synthetic Pathways for this compound

| Pathway | Step 1 | Step 2 | Key Precursors | Advantages/Disadvantages |

|---|---|---|---|---|

| Route A | Alkylation of 1H-indazole-3-carboxylic acid methyl ester with a pentyl halide, followed by hydrolysis. | Amide coupling of 1-pentyl-1H-indazole-3-carboxylic acid with (S)-leucinamide. | 1H-indazole-3-carboxylic acid, Pentyl halide, (S)-leucinamide | Good control over N1-alkylation, but may require an additional hydrolysis step. |

| Route B | Amide coupling of 1H-indazole-3-carboxylate with (S)-leucinamide. | N-alkylation of the resulting indazole amide with a pentyl halide. | 1H-indazole-3-carboxylate, (S)-leucinamide, Pentyl halide | Utilizes potentially unregulated "tail-less" precursors; risk of N1/N2 regioisomer formation. caymanchem.comresearchgate.net |

A significant challenge in the synthesis of N-alkylated indazole cannabinoids is controlling regioselectivity. The alkylation of the indazole ring can occur at either the N1 or N2 position, leading to the formation of regioisomers. researchgate.net For this compound, the desired product is the 1-pentyl-1H-indazole isomer (N1). The 2-pentyl-2H-indazole regioisomer is a common impurity in clandestine syntheses and may exhibit different pharmacological properties. researchgate.net

Achieving regioisomer-specific synthesis primarily depends on the conditions used during the N-alkylation step (typically in Route B). The choice of base, solvent, and temperature can influence the ratio of N1 to N2 products. While specific optimized conditions for this compound are not detailed in the literature, general principles suggest that using a strong base to deprotonate the indazole nitrogen, followed by reaction with the alkyl halide, is common. The differentiation and separation of these regioisomers can be difficult, often requiring careful chromatographic purification. researchgate.net

The biological activity of many synthetic cannabinoids is highly dependent on their stereochemistry. nih.govnih.gov The (S)-enantiomers are typically more potent than their (R)-counterparts. nih.gov Therefore, enantiospecific synthesis is crucial.

For this compound, the chiral center is derived from the (S)-leucinamide precursor. The most straightforward approach to obtaining the enantiopure final product is to use an enantiomerically pure starting material, such as (S)-leucine. This amino acid can be converted to the required (S)-leucinamide, which is then coupled with the indazole core. dundee.ac.uk The amide coupling reactions, typically mediated by reagents like EDC·HCl and HOBt, are not expected to racemize the chiral center, thus preserving the stereochemical integrity of the precursor in the final product. dundee.ac.uk The prevalence of (S)-enantiomers in seized materials is often attributed to the greater availability and lower cost of naturally occurring (S)-amino acids compared to their (R)-enantiomers. dundee.ac.uk

Advanced Spectroscopic and Chromatographic Techniques for Characterization

The definitive identification of this compound and its distinction from other isomers, such as ADB-PINACA and its N2-regioisomer, requires the use of advanced analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone of synthetic cannabinoid analysis. researchgate.net

For this compound, GC-MS analysis in electron ionization (EI) mode would produce a characteristic fragmentation pattern. Key fragments would arise from the cleavage of the amide bond and fragmentation of the leucinamide and pentyl side chains. The differentiation between this compound (leucine-based) and ADB-PINACA (tert-leucine-based) would be evident from the fragmentation of the amino acid side chain. The loss of an isobutyl radical (•CH₂CH(CH₃)₂) from isomer 4 would result in a different fragment ion mass compared to the loss of a tert-butyl radical (•C(CH₃)₃) from ADB-PINACA.

While GC-MS can distinguish structural isomers, differentiating between regioisomers (e.g., N1 vs. N2 pentyl) is more challenging as they often yield very similar mass spectra. researchgate.net High-resolution mass spectrometry (HRMS), such as LC-quadrupole time-of-flight (LC-QTOF-MS), can provide greater specificity. HRMS determines the exact mass of the parent ion and its fragments with high precision, confirming the elemental composition. researchgate.netnih.gov Furthermore, differences in chromatographic retention times under LC conditions can often resolve regioisomers that are indistinguishable by their mass spectra alone. researchgate.net

Table 2: Typical Mass Spectrometry Parameters for Analysis of ADB-PINACA Analogues

| Parameter | GC-MS | LC-QTOF-MS |

|---|---|---|

| Ionization Mode | Electron Ionization (EI), 70 eV | Electrospray Ionization (ESI), Positive |

| Column | HP-5MS or equivalent | C18 reversed-phase |

| Carrier/Mobile Phase | Helium | Gradient of water and acetonitrile (B52724) with formic acid |

| Mass Scan Range | 40-550 amu | 100-600 Da (TOF MS Scan) |

| Key Identifiers | Retention time, molecular ion peak, characteristic fragment ions (e.g., from loss of side chains) | Retention time, accurate mass of protonated molecule [M+H]⁺, MS/MS fragmentation pattern |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including synthetic cannabinoids. diva-portal.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework, allowing for the definitive assignment of the structure and differentiation between all possible isomers.

For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed:

¹H NMR: Would confirm the presence of all protons, including those on the pentyl chain, the indazole ring, and the leucinamide moiety. The chemical shifts and splitting patterns would help identify the different spin systems.

¹³C NMR: Would identify all unique carbon atoms in the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded protons and carbons, confirming C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This is particularly crucial for distinguishing regioisomers. It reveals 2- and 3-bond correlations between protons and carbons. For example, correlations between the protons of the N-CH₂ group of the pentyl chain and carbons within the indazole ring (C-7a and C-3a) would definitively confirm the N1 substitution. researchgate.net Correlations between the amide proton (NH) and the indazole C-3 carbon would confirm the position of the carboxamide group. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound (in CDCl₃)

| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Indazole Core | H-4, H-5, H-6, H-7 | 7.2 - 8.2 | 110 - 141 |

| C-3 | - | ~140 | |

| Pentyl Chain | N-CH₂ | ~4.4 | ~47 |

| Terminal CH₃ | ~0.9 | ~14 | |

| Leucinamide | α-CH | ~4.8 | ~52 |

| β-CH₂ | ~1.8 | ~42 | |

| γ-CH | ~1.7 | ~25 | |

| δ-CH₃ | ~0.95 | ~22 | |

| Amide/Amine | CONH | ~8.5 | - |

| CONH₂ | 5.5 - 7.0 | - | |

| Carbonyl | C=O | - | ~163 (Indazole), ~174 (Amide) |

Note: These are predicted values based on similar structures and may vary.

Infrared (IR) Spectroscopy for Distinguishing Isomers

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and functional groups present within the molecule, providing a characteristic "fingerprint." For synthetic cannabinoids, IR spectroscopy is particularly useful for differentiating between isomers where techniques like mass spectrometry may not be sufficient on their own. nih.gov

The primary areas of differentiation in the IR spectra among ADB-PINACA isomers would arise from the vibrations of the different alkyl groups in the amino acid portion. Key vibrational modes include:

N-H stretching: Typically observed in the 3400-3200 cm⁻¹ region, corresponding to the primary amide.

C-H stretching: Occurring around 3000-2850 cm⁻¹, the profile of these bands can differ based on the branching of the alkyl chain (e.g., the isobutyl group in isomer 4 versus the tert-butyl group in the parent ADB-PINACA).

C=O stretching (Amide I band): A strong absorption usually found between 1680-1630 cm⁻¹.

N-H bending (Amide II band): Located near 1650-1550 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region from the indazole ring system.

By comparing the IR spectrum of an unknown sample to a reference standard of this compound, an analyst can confirm its identity. Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid powders with minimal sample preparation. researchgate.net

Interactive Table: Representative IR Absorption Bands for this compound

This table illustrates the expected IR absorption bands for this compound based on its functional groups. Specific frequencies can vary slightly based on the sample state and measurement technique.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide (-CONH₂) | ~3400 & ~3200 | Medium-Strong |

| C-H Stretch (Aromatic) | Indazole Ring | ~3100-3000 | Weak-Medium |

| C-H Stretch (Aliphatic) | Pentyl & Leucine (B10760876) Side Chains | ~2960-2850 | Strong |

| C=O Stretch (Amide I) | Carboxamide | ~1650 | Strong |

| N-H Bend (Amide II) | Primary Amide | ~1620 | Medium-Strong |

| C=C Stretch | Indazole Ring | ~1520 & ~1465 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of a compound. The resulting diffraction pattern is used to calculate an electron density map, from which the exact positions of all atoms in the molecule can be determined.

For a compound like this compound, X-ray crystallography would provide unambiguous proof of its molecular structure, including:

Connectivity: Confirming the precise bonding sequence of all atoms, distinguishing it from any other isomer.

Bond Lengths and Angles: Providing highly accurate measurements of the distances between atoms and the angles between bonds.

Absolute Stereochemistry: Determining the absolute configuration (R/S) at the chiral center of the leucine moiety, which is crucial for understanding its interaction with cannabinoid receptors. researchgate.net

Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice, highlighting interactions like hydrogen bonding and van der Waals forces. nih.gov

While the technique is exceptionally powerful, obtaining a single crystal of sufficient quality for analysis can be challenging. Despite its utility, a published crystal structure for this compound was not found during literature searches. However, the use of X-ray crystallography has been documented for the structural elucidation of other novel psychoactive substances, including synthetic cannabinoids, to definitively differentiate between regioisomers. researchgate.netnih.gov

Interactive Table: Crystallographic Data Parameters for this compound

This table outlines the parameters that would be determined from a successful X-ray crystallographic analysis of this compound. The values are listed as "Not available" as no published crystal structure has been found.

| Parameter | Description | Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₉H₂₈N₄O₂ |

| Formula Weight | The mass of one mole of the substance. | 344.45 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Not available in published literature |

| Space Group | The specific symmetry group of the crystal. | Not available in published literature |

| a, b, c (Å) | The dimensions of the unit cell sides. | Not available in published literature |

| α, β, γ (°) | The angles of the unit cell. | Not available in published literature |

| Volume (ų) | The volume of the unit cell. | Not available in published literature |

| Z | The number of molecules per unit cell. | Not available in published literature |

Pharmacological Characterization: Receptor Interactions and Structure Activity Relationships

In Vitro Cannabinoid Receptor Binding Assays

The affinity of a compound for cannabinoid receptors, typically the CB1 and CB2 receptors, is a primary indicator of its potential cannabimimetic activity. This is quantified by the inhibition constant (Kᵢ), with lower values indicating a higher binding affinity.

Binding Affinities (Kᵢ) at Cannabinoid Type 1 (CB1) Receptors

Direct binding studies specifically determining the Kᵢ value of ADB-PINACA isomer 4 at the CB1 receptor are not available in the current scientific literature. However, data for the parent compound, ADB-PINACA, and its analogues show high affinity for the CB1 receptor. For instance, ADB-PINACA itself exhibits a Kᵢ value of 0.5 nM at the CB1 receptor. This high affinity is a common characteristic of many synthetic cannabinoids.

Research on the structure-activity relationships of indazole-based synthetic cannabinoids has demonstrated that the substitution pattern on the indazole core is critical for high-affinity CB1 binding. Specifically, the 1-pentyl-1H-indazole structure, as seen in the parent ADB-PINACA, is associated with potent cannabinoid activity. It is plausible that as a regioisomer, the altered placement of the pentyl group in this compound could significantly impact its binding affinity at the CB1 receptor. Studies on regioisomers of other synthetic cannabinoids have shown that 2-alkyl-2H-indazole regioisomers tend to have much lower CB1 receptor potency compared to their 1-alkyl counterparts.

Binding Affinities (Kᵢ) at Cannabinoid Type 2 (CB2) Receptors

Similar to the CB1 receptor, specific Kᵢ values for this compound at the CB2 receptor have not been reported. The parent compound, ADB-PINACA, demonstrates a high affinity for the CB2 receptor with a Kᵢ value of 0.88 nM. Generally, many synthetic cannabinoids in the PINACA family are potent ligands for both CB1 and CB2 receptors.

The structural features that confer high affinity at the CB1 receptor often translate to high affinity at the CB2 receptor within this chemical class. Therefore, the isomeric nature of this compound is expected to influence its CB2 binding affinity in a manner comparable to its effect on CB1 binding.

Receptor Selectivity Profiles of this compound and Analogues

The receptor selectivity of a compound refers to its preferential binding to one receptor subtype over another. For ADB-PINACA, the Kᵢ values for CB1 (0.5 nM) and CB2 (0.88 nM) receptors suggest that it is a non-selective ligand, binding with high affinity to both cannabinoid receptor subtypes.

Without direct binding data for this compound, its selectivity profile remains undetermined. However, based on the principle of SAR, it is conceivable that the structural rearrangement in isomer 4 could alter the selectivity profile compared to the parent compound.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of ADB-PINACA and Related Compounds

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| ADB-PINACA | 0.5 | 0.88 | 0.57 |

| 5F-ADB-PINACA | 0.55 | - | - |

Data for ADB-PINACA and 5F-ADB-PINACA are provided for comparative purposes. The selectivity ratio is calculated as (Kᵢ at CB1) / (Kᵢ at CB2).

In Vitro Functional Assays for Cannabinoid Receptor Agonism

Functional assays are crucial for determining not just if a compound binds to a receptor, but whether it activates it (agonism) or blocks it (antagonism), and to what extent.

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., [35S]-GTPγS Binding)

Specific data from GPCR activation assays, such as [35S]-GTPγS binding, for this compound are not documented. The parent compound, ADB-PINACA, is a potent agonist at both CB1 and CB2 receptors. For example, in a fluorometric assay of membrane potential, ADB-PINACA demonstrated an EC₅₀ value of 2.1 nM at the CB1 receptor and 5.6 nM at the CB2 receptor. nih.gov

Studies on the regioisomers of other synthetic cannabinoids like AB-PINACA have shown that while the parent compounds are high-potency agonists, their 2-alkyl-2H-indazole regioisomers exhibit significantly lower potency, often in the micromolar range. nih.gov This suggests that this compound may act as a much weaker agonist at cannabinoid receptors compared to ADB-PINACA.

Beta-Arrestin Recruitment Assays

Information regarding beta-arrestin recruitment for this compound is not available. This assay provides insight into a different pathway of GPCR signaling. For related compounds, such as ADB-FUBINACA, potent activation of the β-arrestin 2 signaling pathway has been observed, with EC₅₀ values of 0.69 nM at CB1R and 0.59 nM at CB2R. vulcanchem.com This indicates that compounds in this class can strongly engage this signaling cascade. The functional activity of this compound in this pathway would be dependent on how its specific isomeric structure affects its interaction with the receptor and subsequent recruitment of beta-arrestin.

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀) of ADB-PINACA and Analogues

| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Assay Type |

| This compound | Data Not Available | Data Not Available | - |

| ADB-PINACA | 2.1 nih.gov | 5.6 nih.gov | Membrane Potential Assay |

| AB-PINACA | 11.6 nih.gov | 21.1 nih.gov | Membrane Potential Assay |

| 5F-ADB-PINACA | 0.24 dundee.ac.uk | 0.88 dundee.ac.uk | Membrane Potential Assay |

| ADB-FUBINACA | 1.2 | 3.5 | Membrane Potential Assay |

Data for related compounds are provided for context. EC₅₀ values represent the concentration at which half-maximal effective response is observed.

Compound Names

| Abbreviation | Full Chemical Name |

| This compound | (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (structure varies based on isomer definition) |

| ADB-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |

| 5F-ADB-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

| AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |

| ADB-FUBINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

Cyclic Adenosine (B11128) Monophosphate (cAMP) Inhibition Assays

Assessment of Efficacy (Emax) and Potency (EC50)

The efficacy (Emax), representing the maximum biological effect, and potency (EC50), the concentration required to elicit half of the maximum effect, are critical parameters in characterizing a compound's pharmacological activity. For ADB-PINACA, studies have shown it to be a potent agonist at both CB1 and CB2 receptors, with EC50 values in the low nanomolar range. wikipedia.org For instance, ADB-PINACA has reported EC50 values of 0.52 nM at the CB1 receptor and 0.88 nM at the CB2 receptor. wikipedia.org

While specific Emax and EC50 values for this compound are not documented, it is anticipated to exhibit high potency and efficacy, characteristic of the ADB-PINACA family. The precise values would be dependent on the exact isomeric form. For comparison, related compounds such as 5F-ADB-PINACA have shown even greater potency at the CB1 receptor. acs.orgresearchgate.netnih.gov

Table 1: Comparative Potency of ADB-PINACA and Related Synthetic Cannabinoids

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

|---|---|---|---|

| ADB-PINACA | 0.52 | 0.88 | wikipedia.org |

| 5F-ADB-PINACA | 0.24 | 2.1 | nih.gov |

| AB-PINACA | 11.6 | 21.1 | nih.gov |

| ADB-FUBINACA | 1.2 | 3.5 | researchgate.net |

This table presents data for related compounds to illustrate the general potency range of this class of synthetic cannabinoids. Data for this compound is not available.

Comparative Structure-Activity Relationship (SAR) Studies

The pharmacological profile of a synthetic cannabinoid is intricately linked to its chemical structure. Even minor modifications can lead to significant changes in receptor binding and functional activity.

Influence of Indazole Core Modifications on Receptor Agonism

The core structure of a synthetic cannabinoid is a key determinant of its activity. ADB-PINACA and its isomers possess an indazole core. Research comparing indazole- and indole-based synthetic cannabinoids has generally shown that the indazole scaffold confers higher potency at both CB1 and CB2 receptors. nih.govrsc.org For example, the indazole-containing compound AMB was found to be more potent than its indole (B1671886) counterpart, MMB-018. nih.gov This suggests that the indazole core in this compound is a critical feature for its high-affinity receptor binding. The 2-alkyl-2H-indazole regioisomers, which can be manufacturing impurities, have demonstrated significantly lower potency (micromolar) compared to the 1-alkyl-1H-indazole isomers (nanomolar). nih.gov

Impact of Side Chain Substitutions (e.g., Pentyl vs. Pent-4-en) on Pharmacological Activity

The N-alkyl side chain plays a crucial role in the interaction with the cannabinoid receptors. In ADB-PINACA, this is a pentyl chain. Modifications to this side chain can significantly alter pharmacological activity. For instance, the introduction of a double bond in the side chain, as seen in ADB-4en-PINACA, can still result in a potent CB1 agonist. dundee.ac.uk Studies on other synthetic cannabinoids have shown that a pent-4-ene side chain can be more favorable for CB1 binding than a butyl or 4-cyanobutyl tail. nih.gov This highlights the sensitivity of the receptor to the length and saturation of this alkyl chain.

Role of Chiral Centers and Enantiomeric Differences in Receptor Potency and Efficacy

ADB-PINACA contains a chiral center in its L-tert-leucinamide side chain. The stereochemistry at this center is a critical factor in determining the compound's interaction with the stereoselective binding pockets of the cannabinoid receptors. nih.govprojectcbd.orgmdpi.com For many synthetic cannabinoids, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. researchgate.net This enantioselectivity is a well-established principle in cannabinoid pharmacology. Therefore, the specific configuration of the chiral center in this compound would be expected to have a profound impact on its receptor potency and efficacy. While direct studies on the enantiomers of this compound are not available, the general trend observed in related compounds strongly suggests that one enantiomer will be more active than the other.

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| ADB-PINACA | |

| 5F-ADB-PINACA | |

| AB-PINACA | |

| ADB-FUBINACA | |

| MDMB-4en-PINACA | |

| AMB | |

| MMB-018 |

Metabolic Biotransformation Research

Identification and Structural Characterization of Major Metabolites

The metabolism of ADB-PINACA isomer 4 is extensive, leading to the formation of numerous metabolites through various Phase I reactions. In vitro studies using human hepatocytes (HHeps) have been instrumental in identifying these metabolites. In one such study, eleven metabolites of ADB-4en-PINACA were identified researchgate.netnih.govdiva-portal.orgdundee.ac.uk.

The primary metabolic pathways observed are:

Hydroxylation: This occurs on different parts of the molecule, including the indazole ring and the N-pentenyl side chain unitedchem.com.

Dihydrodiol formation: A major metabolic pathway involves the formation of a dihydrodiol on the terminal alkene group of the pentenyl side chain researchgate.netnih.govdiva-portal.orgdundee.ac.ukdiva-portal.org.

Amide hydrolysis: The amide linkage can be cleaved, leading to the formation of corresponding carboxylic acid metabolites.

Dehydrogenation: The formation of metabolites with additional double bonds has also been observed researchgate.net.

Ketone formation: Oxidation of hydroxylated metabolites can lead to the formation of ketones.

The most abundant metabolites identified in in vitro studies are a dihydrodiol formed on the tail moiety and a metabolite hydroxylated on the linked/head group researchgate.netnih.govdiva-portal.orgdundee.ac.uk. The structural characterization of these metabolites is typically achieved using high-resolution mass spectrometry techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) nih.gov.

| Metabolite ID (Example) | Biotransformation | Location of Modification |

|---|---|---|

| E3 | Dihydrodiol formation | Pentenyl tail moiety |

| E7 | Hydroxylation | Linked/head group |

| - | Monohydroxylation | Indazole ring |

| - | Monohydroxylation | N-pentenyl ring |

| B4 (structurally similar analogue) | Monohydroxy glucuronide | Pentenyl side chain |

Comparative Metabolic Studies Across Different Species and Biological Matrices (e.g., Zebrafish, Rat Liver Microsomes)

Comparative metabolic studies of this compound have been conducted to evaluate the suitability of animal models for predicting human metabolism. In vitro and in vivo studies using zebrafish and rat liver microsomes have provided valuable insights.

In one study, seventeen Phase I metabolites were identified, with fourteen of them being generated in zebrafish and all seventeen in rat liver microsomes. The primary metabolic pathways in both models included hydroxylation, N-dealkylation, amide hydrolysis, and ketone formation. This research highlighted that the zebrafish model is a promising tool for elucidating the metabolism of new psychoactive substances.

The metabolic pathways observed in human hepatocytes are generally consistent with those found in animal models, although the relative abundance of specific metabolites may differ. For example, hydroxylation and dihydrodiol formation are consistently reported as major pathways across different in vitro systems researchgate.netnih.govdiva-portal.orgdundee.ac.uk.

| Metabolic Pathway | Human Hepatocytes | Rat Liver Microsomes | Zebrafish |

|---|---|---|---|

| Hydroxylation | Yes | Yes | Yes |

| Dihydrodiol Formation | Yes | Yes | Yes |

| Amide Hydrolysis | Yes | Yes | Yes |

| Ketone Formation | Yes | Yes | Yes |

| N-dealkylation | - | Yes | Yes |

| Glucuronidation | Yes | - | - |

Development of Metabolic Biomarkers for Detection of Exposure to this compound

A primary goal of studying the metabolism of this compound is to identify suitable biomarkers for detecting its use in toxicological screenings. Since parent compounds are often rapidly metabolized and present in low concentrations in biological samples, metabolites are generally more reliable targets for detection.

Based on in vitro metabolism studies, several metabolites have been proposed as potential urinary biomarkers. The most frequently recommended biomarkers are the dihydrodiol metabolite formed on the pentenyl tail and the hydroxylated metabolite on the linked/head group, due to their abundance researchgate.netnih.govdiva-portal.orgdundee.ac.uk.

Further studies analyzing authentic urine samples have confirmed the presence of these metabolites. Research recommends using the ADB-4en-PINACA dihydrodiol, as well as metabolites monohydroxylated on the indazole ring and the N-pentenyl ring, as urinary biomarkers due to their abundance and uniqueness to the parent compound unitedchem.com. The detection of the dihydrodiol metabolite in authentic urine samples further strengthens its suitability as a reliable biomarker doaj.org.

Analytical Methodologies in Forensic and Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatography, coupled with mass spectrometry, remains the gold standard for the analysis of synthetic cannabinoids. These techniques separate complex mixtures, allowing for the individual detection and characterization of each component, which is essential for distinguishing between closely related isomers.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for the analysis of volatile and thermally stable compounds like synthetic cannabinoids. In GC-MS, compounds are separated based on their boiling points and affinity for the stationary phase of the GC column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that aids in identification.

The differentiation of ADB-PINACA and its positional isomers, including isomer 4, can be achieved using GC-MS. swgdrug.org While isomers possess the same nominal and monoisotopic mass (344 Da and 344.2212 Da, respectively), their fragmentation patterns and chromatographic retention times can differ, allowing for their distinction. swgdrug.org For example, analysis of ADB-PINACA and its isomers on a standard non-polar GC column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, can provide separation based on subtle differences in their chemical structure. swgdrug.orgcaymanchem.com The electron ionization (EI) mass spectra of the isomers, though often similar, may exhibit minor but consistent differences in the relative abundance of fragment ions, which can be used for differentiation when compared to a reference standard. swgdrug.org

Table 1: GC-MS Parameters for Synthetic Cannabinoid Analysis This table presents typical instrument parameters used in the GC-MS analysis of synthetic cannabinoids, which can be adapted for ADB-PINACA isomer 4.

| Parameter | Example Condition 1 cfsre.org | Example Condition 2 dundee.ac.uk |

|---|---|---|

| Instrument | Agilent 5975 Series GC/MSD System | Agilent 7890B GC / 5977B MSD |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) | Helium (1.2 mL/min) |

| Oven Program | 60°C for 0.5 min, then 35°C/min to 340°C, hold for 6.5 min | 50°C to 290°C at 30°C/min, hold for 4 min |

| Injection Port Temp. | 265°C | 280°C |

| MS Source Temp. | 230°C | 230°C |

| Mass Scan Range | 40-550 m/z | 40–550 amu |

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly with time-of-flight (TOF) or Orbitrap analyzers, offers significant advantages for analyzing synthetic cannabinoids. This technique measures the mass of a compound with very high accuracy, enabling the determination of its elemental composition. This is invaluable for identifying unknown substances and distinguishing between isomers that may not be separable by chromatography alone.

For this compound and other synthetic cannabinoids, LC-HRMS provides confident identification by comparing the accurate mass measurement of the protonated molecule [M+H]⁺ with the theoretical calculated mass. Non-targeted screening approaches using instruments like a quadrupole time-of-flight (QTOF) mass spectrometer allow for the retrospective analysis of data for newly emerged threats without needing to re-run samples. nih.govnih.gov The use of an MSᴱ acquisition mode, where data from low and high collision energies are collected nearly simultaneously, facilitates the detection of a wide range of analogs by providing both precursor and fragment ion information in a single run. nih.gov This is critical as the substitution of a single atom, such as in fluorinated analogs, can create isobaric interferences that require HRMS to resolve. nih.gov

Ultra-high pressure liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than traditional HPLC. This results in significantly improved chromatographic resolution, higher peak capacities, and much faster analysis times. For the analysis of a multitude of synthetic cannabinoid isomers, the enhanced separation power of UHPLC is a major benefit. researchgate.net

However, even with the enhanced resolution of UHPLC, co-elution of structurally similar isomers can still occur. In one study developing a method for 130 cannabinoids, ADB-PINACA and its isomers 2, 3, and 4 produced unresolved chromatographic peaks, while isomer 1 was successfully separated. mdpi.com This highlights that while UHPLC enhances separation, optimization of chromatographic conditions (e.g., column chemistry, mobile phase composition, and gradient) is paramount for resolving specific isomers like this compound. researchgate.netmdpi.com UHPLC systems are frequently paired with tandem mass spectrometry (MS/MS) or HRMS detectors for definitive identification and quantification. researchgate.netbohrium.com

Table 2: Example UHPLC Method Parameters for Cannabinoid Analysis This table shows representative UHPLC conditions that can be applied to the analysis of complex cannabinoid mixtures.

| Parameter | Example Condition mdpi.com |

|---|---|

| System | UHPLC coupled to MS/MS |

| Column | Kinetex C18 (100 × 3 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium formate |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35°C |

| Gradient | Linear increase of Phase B from 60% to 90% over 7 minutes |

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers ((S) and (R)). Enantiomers often exhibit different biological activities. Therefore, distinguishing between them is crucial for a complete pharmacological and toxicological understanding. Chiral chromatography is a specialized liquid chromatography technique designed to separate enantiomers.

For synthetic cannabinoids with a terminal amide moiety, such as this compound, polysaccharide-based chiral stationary phases are effective. Specifically, a Lux® i-Cellulose-5 column has been shown to provide excellent selectivity for these types of compounds. frontiersin.orgnih.gov Optimized isocratic separation methods can achieve high resolution values (Rs ≥ 1.99), indicating baseline separation of the (S) and (R) enantiomers. frontiersin.orgnih.gov Coupling chiral HPLC with detectors like a photodiode array (PDA) and a QTOF-MS allows for both the separation and confident identification of each enantiomer. frontiersin.orgnih.gov Research on related carboxamide SCRAs has confirmed that the (S)-enantiomer is typically the predominant form found in seized materials. frontiersin.orgnih.gov

Direct Analysis Techniques

Direct analysis techniques offer the advantage of rapid screening with minimal or no sample preparation, significantly reducing turnaround times in forensic laboratories.

Thermal-Assisted Carbon Fiber Ionization Mass Spectrometry (TA-CFI-MS) is an ambient ionization technique that allows for the rapid and direct quantitative analysis of compounds in complex matrices, such as e-liquids. nih.gov In this method, a sample is loaded onto a carbon fiber, which is then heated. The heat assists in the desorption and ionization of the analyte, which is then introduced into the mass spectrometer. nih.gov

A key advantage of this technique is the minimization of matrix effects, which are a common problem in direct analysis methods where other components in the sample can suppress or enhance the analyte signal. nih.gov The introduction of a heat source helps to overcome these effects, allowing for accurate quantification directly from the sample matrix without extensive pretreatment. nih.gov Studies on other synthetic cannabinoids have demonstrated that TA-CFI-MS is a sensitive and reliable method for rapid screening and quantification, making it a promising tool for the analysis of this compound in various sample types. nih.gov

Method Validation Parameters for Quantitative Analysis

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. For this compound and its related compounds, validation parameters are typically established using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In a comprehensive study aimed at developing and validating an LC-MS/MS method for the determination of 130 natural and synthetic cannabinoids, including ADB-PINACA and its isomers, specific limits were established. nih.govmdpi.com For the group of unresolved isomers including this compound, the limit of detection (LOD) was set at 0.1 ng/mL, which is equivalent to 100 µg/g or 0.01% in the sample matrix. nih.govmdpi.com The limit of quantification (LOQ), representing the lowest concentration that can be reliably quantified, was also determined to be 0.1 ng/mL for each of the 130 analytes, corresponding to the lowest validated concentration level. nih.govmmu.ac.ukdundee.ac.ukresearchgate.net Another study reported the limit of quantification for a broader range of synthetic cannabinoids to be between 0.05 ng/mL and 50 ng/mL. nih.govmdpi.com

It is important to note a significant analytical challenge: in the aforementioned validated method, ADB-PINACA, ADB-PINACA isomer 2, ADB-PINACA isomer 3, and this compound exhibited unresolved chromatographic peaks and shared the same Multiple Reaction Monitoring (MRM) transition. nih.govmmu.ac.ukdundee.ac.ukresearchgate.net While ADB-PINACA isomer 1 could be separated, the others co-eluted, meaning the reported quantification limits apply to this group of isomers collectively rather than to this compound individually. nih.govmmu.ac.ukdundee.ac.ukresearchgate.net

Table 1: Limits of Detection and Quantification for ADB-PINACA Isomer Group

| Parameter | Value (in cannabis oil) | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.1 ng/mL | nih.govmdpi.com |

The same comprehensive LC-MS/MS method validation provided data on accuracy (as bias), precision (as coefficient of variation, %CV), and recovery. The acceptance criteria for systematic error due to methodological bias was set at ±20%, and for the coefficient of variation (CV), it was ≤20%. nih.gov All 130 tested compounds, including the ADB-PINACA isomer group, met these criteria. nih.gov

Precision was evaluated at different concentration levels. The maximum %CV observed was 15.19%. dundee.ac.uk Bias values ranged from -11.67% to 13.00% at low concentration levels (0.1 ng/mL), from -19.48% to -7.10% at medium concentration levels (0.5 ng/mL and 5 ng/mL), and from -19.37% to -7.93% at high concentration levels (50 ng/mL). mmu.ac.uk

Recovery of the analytes after the extraction process was also assessed to ensure the efficiency of the sample preparation method. The study confirmed that the established criteria for recovery were met for the extensive list of cannabinoids. nih.gov

Table 2: Accuracy and Precision Data for the ADB-PINACA Isomer Group

| Concentration Level | Bias (%) | Maximum CV (%) | Reference |

|---|---|---|---|

| Low (0.1 ng/mL) | -11.67 to 13.00 | < 15.19 | mmu.ac.ukdundee.ac.uk |

| Medium (0.5 ng/mL and 5 ng/mL) | -19.48 to -7.10 | < 15.19 | mmu.ac.ukdundee.ac.uk |

Application of Analytical Methods in Seized Material Analysis

Analytical methods are applied to a variety of seized materials, which can include herbal mixtures, powders, and infused papers. unodc.orgresearchgate.netherts.ac.uk The general procedure for analyzing such materials involves homogenization of a representative sample, followed by extraction with a suitable solvent like methanol. unodc.org The extract is then typically analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. researchgate.net

For this compound and its isomers, their high lipophilicity and good solubility in organic solvents facilitate their extraction from seized materials. unodc.org However, the presence of multiple isomers complicates the analysis. While a screening method can detect the presence of the ADB-PINACA isomer group, definitive identification and quantification of this compound specifically requires high-resolution chromatographic techniques that can separate the isomers. nih.govnih.gov The UNODC provides guidance on the analysis of synthetic cannabinoids in seized materials, emphasizing the need for validated methods and awareness of current trends in drug analysis. unodc.org The analysis of infused papers, a common form of smuggling in correctional facilities, presents its own challenges, including the potential for uneven distribution of the substance on the paper. researchgate.netherts.ac.uk

Development and Characterization of Certified Reference Materials and Analytical Standards

The availability of high-purity certified reference materials (CRMs) and analytical standards is fundamental for the accurate identification and quantification of new psychoactive substances (NPS), including this compound. unodc.orgresearchgate.netlgcstandards.combioszeparacio.hu These standards are used for method development, validation, and as calibrators and controls in routine analysis.

Several chemical suppliers and organizations specialize in the synthesis and characterization of reference materials for forensic and research purposes. Companies like Cayman Chemical and LGC Standards provide CRMs and analytical standards for a wide range of NPS, including this compound. lgcstandards.combioszeparacio.hucaymanchem.comcaymanchem.com These standards are typically supplied as crystalline solids with a specified purity (e.g., ≥98%) and are accompanied by a certificate of analysis detailing their chemical and physical properties. caymanchem.com For instance, the product information for this compound from Cayman Chemical includes its formal name, molecular formula, formula weight, purity, and UV/Vis spectral data. caymanchem.com The stability of these standards is also a critical parameter, with a reported stability of ≥5 years when stored at -20°C. caymanchem.com

The development of these reference materials is responsive to the emergence of new NPS in the illicit market. researchgate.netlgcstandards.combioszeparacio.hu Forensic laboratories rely on these standards to update their analytical methods and spectral libraries to ensure they can detect the latest variants of synthetic cannabinoids. unodc.org

Table 3: Chemical Compound Names

| Compound Name |

|---|

| ADB-PINACA |

| ADB-PINACA isomer 1 |

| ADB-PINACA isomer 2 |

| ADB-PINACA isomer 3 |

| This compound |

| 5F-NPB-22 |

| FUB-NPB-22 |

| THC |

| CBD |

| CBC |

| THCA-A |

| CBDVA |

| THCVA |

| ADB-BUTINACA |

| ADB-4en-PINACA |

| MDMB-4en-PINACA |

| ADB-HEXINACA |

| JWH-018 |

| AM-2201 |

| MDMB-CHMICA |

| 5F-APINACA (5F-AKB-48) |

| XLR-11 |

| AB-PINACA |

| AB-CHMINACA |

| 5F-PB-22 |

| UR-144 |

| 5F-MDMB-PINACA |

| ADB-FUBINACA |

| FUB-AMB (MMB-FUBINACA, AMB-FUBINACA) |

| CUMYL-4CN-BINACA |

| AB-FUBINACA |

| 5F-AMB-PINACA (5F-AMB, 5F-MMB-PINACA) |

| 5F-MDMB-PICA (5F-MDMB-2201) |

| 4F-MDMB-BINACA |

| 5F-CUMYL-PICA |

| 5F-MDMB-PICA |

| AKB48 |

| APICA |

| APINACA |

| AM-1220 |

| AM-2233 |

| AM-1241 |

| CB-13 (CRA-13) |

| AM-1248 |

| 5F-ADB |

| FUB-AMB |

| AMB-FUBINACA |

| EMB-FUBINACA |

| 5F-ADB-PINACA isomer 2 |

| MDMB-4en-PINACA |

| MMB-FUBINACA |

| 5F-MDMB-PICA |

| MDMB-5F-PICA |

| MBMD-CHMICA |

| 5F-ADB-PINACA |

Prevalence, Monitoring, and Regulatory Research Implications

Research on the Epidemiology of ADB-PINACA Isomer 4 Detection in Seized Materials

Epidemiological research on seized drug materials is crucial for understanding the availability and distribution of NPS. However, specific data on this compound is largely absent from the scientific literature, necessitating a broader examination of trends among synthetic cannabinoid isomers.

Detailed geographical distribution and temporal trend data for this compound are not currently available in published research. The focus of forensic and toxicological reporting has largely been on more prevalent parent compounds like ADB-PINACA and its other analogues. cfsre.org Generally, the distribution of synthetic cannabinoids can vary significantly by region and over time, influenced by factors such as local demand, trafficking routes, and legislative changes. nih.govresearchgate.net For instance, studies have shown that the types of synthetic cannabinoids prevalent in one region can differ substantially from those in another, and new analogues can rapidly appear on the market as others are controlled. researchgate.net

The lack of specific data for this compound highlights a significant gap in epidemiological surveillance. It is plausible that this isomer is present in seized materials but is not being specifically identified or reported due to its structural similarity to ADB-PINACA, a lack of available reference standards, or its presence in low concentrations within complex mixtures.

Research into the co-occurrence of NPS in seized materials provides valuable insights into market trends and potential synergistic toxicological effects. While specific data for this compound is not available, analysis of seized synthetic cannabinoid products frequently reveals the presence of multiple substances. researchgate.net These mixtures can include several different synthetic cannabinoids or combinations with other classes of NPS, such as synthetic cathinones or opioids.

The co-occurrence of multiple substances in a single product complicates forensic analysis and presents a greater risk to public health due to unpredictable pharmacological effects. nih.gov The analysis of seized materials often shows that the composition of these products is inconsistent, with the active ingredients and their concentrations varying even within the same brand. researchgate.net

Table 1: Illustrative Co-occurrence of Synthetic Cannabinoids in Seized Materials (General)

| Primary Synthetic Cannabinoid Detected | Commonly Co-occurring Substances | Reported Regions |

| 5F-ADB | FUB-AMB, THC, Methamphetamine, Nicotine | Kuwait ojp.gov |

| JWH-018 | JWH-073 | Korea researchgate.net |

| MDMB-4en-PINACA | Adulterated hemp (low-THC cannabis) | Europe (Germany, Sweden) europa.eu |

This table is illustrative and based on general findings for other synthetic cannabinoids, as specific data for this compound is not available.

Contribution to Early Warning Systems and Forensic Surveillance Programs

Early warning systems (EWS) are essential for monitoring the emergence of NPS and disseminating information to relevant stakeholders. acs.org These systems rely on data from forensic laboratories, hospitals, and law enforcement to identify new substances and track their spread. nih.gov Synthetic cannabinoids are the largest group of compounds monitored by the European Union's EWS. acs.org

The emergence of isomers like this compound poses a particular challenge for these programs. Distinguishing between isomers often requires sophisticated analytical techniques not available in all laboratories. researchgate.net Therefore, an identification of "ADB-PINACA" in a toxicology or seizure report might not differentiate between the main compound and its isomers. This lack of specificity can hinder the ability of EWS to accurately assess the prevalence and potential risks associated with a particular isomer.

Forensic surveillance programs are critical for identifying trends in the illicit drug market. The use of comprehensive, non-targeted data acquisition methods in forensic laboratories can help in the real-time identification of novel synthetic cannabinoids and allow for retrospective data analysis to identify emerging trends. cfsre.org

Academic Analysis of Legislative and Regulatory Frameworks for Synthetic Cannabinoid Isomers

The legal control of synthetic cannabinoids is complicated by the constant emergence of new compounds, including numerous isomers. Many countries have implemented generic or analogue legislation to control entire classes of substances based on their chemical structure. fdli.orgwa.gov

In the United States, the legal status of isomers of schedule I substances is addressed in the Controlled Substances Act (CSA). The term "isomer" is defined to include optical, positional, and geometric isomers. federalregister.gov The Drug Enforcement Administration (DEA) has further clarified the definition of a "positional isomer" to mean a substance with the same molecular formula and core structure, and the same functional groups as a schedule I hallucinogen, attached at any position on the core structure without creating or destroying chemical functionalities. nih.govdrugtopics.com This definition is intended to provide a systematic way to determine the control status of such isomers. nih.gov

However, the application of these broad legal frameworks to specific new isomers can be complex and may require detailed chemical analysis and legal interpretation. researchgate.net Proposed legislation, such as the Cannabinoid Safety and Regulation Act, seeks to provide a more comprehensive framework for the regulation of cannabinoid products, including synthetic and semi-synthetic derivatives and their isomers. congress.gov

Table 2: Examples of Legislative Approaches to Synthetic Cannabinoid Isomers

| Jurisdiction | Legislative Approach | Key Provisions |

| United States | Controlled Substances Act (CSA) | Controls isomers (optical, positional, geometric) of Schedule I substances. federalregister.gov |

| United States | DEA Final Rule | Provides a specific definition for "positional isomer" for systematic determination of control status. nih.govdrugtopics.com |

| European Union | Risk Assessment and Control Decisions | Individual synthetic cannabinoids are risk-assessed and may be controlled across member states. europa.eu |

| Various States (US) | State-level legislation | Many states have enacted their own bans on synthetic cannabinoids, often with broad definitions to include isomers and analogues. wa.gov |

Challenges and Strategies in Research on Emerging Isomers for Forensic Intelligence

The proliferation of isomers of synthetic cannabinoids presents significant challenges for forensic intelligence, which aims to provide a deeper understanding of the illicit drug market beyond simple identification. scispace.com

Challenges:

Analytical Differentiation: Distinguishing between positional isomers often requires advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as standard techniques like gas chromatography-mass spectrometry (GC-MS) may not provide sufficient resolution. researchgate.netresearchgate.net The nearly identical mass spectra of some isomers make their individual identification difficult. chromatographyonline.com

Lack of Reference Materials: The unambiguous identification of a new substance requires comparison to a certified reference material. nih.gov For newly emerging isomers like this compound, these standards are often not commercially available, hindering research and routine forensic work. researchgate.net

Keeping Databases Updated: Forensic laboratories rely on spectral libraries for compound identification. The rapid emergence of new isomers requires constant updating of these libraries. unodc.org

Resource Allocation: The comprehensive analysis required to identify and differentiate isomers is time-consuming and resource-intensive, which can be a challenge for high-caseload forensic laboratories. ojp.govnist.gov

Strategies:

Advanced Analytical Techniques: The use of techniques like two-dimensional liquid chromatography (2D-LC) and GC-Vacuum Ultraviolet Spectroscopy (GC-VUV) can improve the separation and identification of isomeric compounds. researchgate.netgovinfo.gov

Retrospective Data Analysis: Employing high-resolution mass spectrometry allows for non-targeted data acquisition. This enables retrospective analysis of previously collected data to search for emerging isomers once new information or reference materials become available. nih.gov

Improved Software and Algorithms: The development of new software programs and algorithms can aid in the deconvolution of complex mixtures and the identification of compounds, including isomers, that may co-elute. chromatographyonline.com

International Collaboration and Information Sharing: Enhanced cooperation between forensic laboratories, research institutions, and early warning systems is crucial for sharing data, reference materials, and analytical methods for new isomers. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on ADB-PINACA Isomer 4

Research specifically focused on this compound is exceptionally limited. The primary available information pertains to its chemical identity and its status as a research and forensic standard. Commercial suppliers note that the physiological and toxicological properties of this specific isomer have not been determined. caymanchem.comglpbio.com It is known to be a regioisomer of ADB-PINACA, meaning it shares the same molecular formula but differs in the arrangement of its atoms. caymanchem.comglpbio.com This structural distinction is significant, as even minor changes in chemical structure can dramatically alter a compound's pharmacological and toxicological profile.

The lack of empirical data on this compound stands in stark contrast to the extensive research on related compounds like ADB-PINACA, 5F-ADB-PINACA, and ADB-BUTINACA, for which metabolic pathways, receptor binding affinities, and in vivo effects have been documented. nih.govnih.govnih.gov For instance, studies on ADB-PINACA and its fluorinated analog 5F-ADB-PINACA have successfully identified their major metabolites in human hepatocytes, providing crucial biomarkers for forensic identification. nih.gov Similarly, the in vitro potencies of compounds like ADB-BUTINACA and ADB-4en-PINACA have been established, showing them to be potent CB1 agonists. nih.govdundee.ac.uk The key finding for this compound, therefore, is the current absence of such vital scientific data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formal Name | (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | caymanchem.com |

| Molecular Formula | C₁₉H₂₈N₄O₂ | caymanchem.com |

| Formula Weight | 344.5 g/mol | caymanchem.com |

| Purity | ≥98% (as per typical research standards) | |

| Formulation | A crystalline solid | caymanchem.com |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml | caymanchem.comglpbio.com |

| Storage | -20°C | caymanchem.comglpbio.com |

| Application | Forensic and research applications only | caymanchem.comglpbio.com |

Prioritized Areas for Future Academic Inquiry

Given the significant knowledge gap, a structured research program is necessary to characterize this compound. Future academic inquiry should prioritize the following areas to build a foundational understanding of this compound.

Pharmacological Characterization: The most critical first step is to determine the compound's interaction with the endocannabinoid system. This involves in vitro binding and functional assays to establish its affinity and efficacy (agonist or antagonist activity) at CB1 and CB2 receptors. These studies are essential to predict its potential psychoactive effects and potency relative to other known SCRAs. nih.govnih.gov

Metabolism Studies: Investigating the metabolic fate of this compound is crucial for both clinical and forensic toxicology. dundee.ac.uk Incubating the compound with human hepatocytes and liver microsomes would identify the primary phase I and phase II metabolites. nih.govnih.gov This knowledge is indispensable for developing reliable analytical methods to detect its consumption in biological samples like urine and blood.

In Vivo Studies: Preclinical studies in animal models are needed to understand the physiological and behavioral effects of this compound. nih.gov Such studies typically measure effects on locomotor activity, body temperature, pain perception (nociception), and catalepsy to build a comprehensive profile of its cannabinoid-like effects. nih.govfrontiersin.org

Analytical Method Development: Concurrently, robust and validated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be developed for the unambiguous identification of this compound and its unique metabolites in seized materials and biological specimens. diva-portal.orgresearchgate.net

Table 2: Proposed Future Research Plan for this compound

| Research Area | Objective | Methodology | Rationale |

|---|---|---|---|

| Pharmacology | Determine binding affinity and functional activity at cannabinoid receptors. | In vitro radioligand binding assays; G-protein activation or β-arrestin recruitment assays. | To assess potency and psychoactive potential. nih.govnih.gov |

| Metabolism | Identify major metabolites in humans. | Incubation with human hepatocytes and liver microsomes followed by LC-HRMS analysis. | To identify biomarkers for forensic and clinical screening. nih.govnih.gov |

| Toxicology | Assess potential for cellular harm. | In vitro cytotoxicity assays. | To understand potential for organ damage and other adverse effects. |

| Forensic Analysis | Develop methods for detection. | GC-MS, LC-MS/MS method development and validation. | To enable identification in seized materials and biological samples. diva-portal.orgresearchgate.net |

| In Vivo Effects | Characterize physiological and behavioral effects. | Animal models (e.g., mice) to test for hypothermia, analgesia, hypolocomotion. | To understand the compound's effects in a living organism. nih.govnih.gov |

Interdisciplinary Approaches in Synthetic Cannabinoid Research

The rapid evolution and inherent complexity of the synthetic cannabinoid landscape necessitate a robust interdisciplinary approach. The study of a single compound like this compound requires the integration of expertise from multiple scientific fields.

Synthetic and Analytical Chemistry: Chemists are fundamental to this research, providing the initial synthesis and purification of the reference standard for this compound and its predicted metabolites. nih.govdiva-portal.org They also develop and refine the analytical techniques required for its detection and quantification.

Pharmacology and Toxicology: Pharmacologists and toxicologists are essential for conducting the in vitro and in vivo studies that define the compound's mechanism of action, potency, and potential for harm. researchgate.netnih.gov Their work provides the scientific basis for understanding the substance's effects on the body.

Forensic Science: Forensic scientists apply this chemical and pharmacological knowledge to real-world scenarios. They develop and validate methods for detecting these substances in complex matrices and provide the data needed by law enforcement and the justice system. researchgate.netcfsre.org

Clinical Medicine and Public Health: As new SCRAs emerge, clinicians in emergency departments and addiction medicine specialists must be able to recognize and manage acute intoxications and withdrawal syndromes. frontiersin.org Public health officials and epidemiologists rely on data from forensic and clinical settings to monitor trends, assess population-level harm, and inform policy and prevention strategies. dundee.ac.ukcannabissciencetech.com The increasing need for interdisciplinary research is highlighted by the continuous effort to characterize new substances and meet the demand for information for both medicinal and regulatory purposes. nih.gov

Q & A

Q. What in vitro assays are effective for evaluating the cannabinoid receptor activity of this compound?

- Methodological Answer : Utilize a humanized CB1R yeast biosensor assay. Measure fluorescence intensity changes across a concentration gradient (10⁻⁶–10⁹ nM) to generate dose-response curves. ADB-PINACA isomers exhibit EC₅₀ values comparable to AB-PINACA but distinct from AB-FUBINACA analogs . Normalize data to reference agonists (e.g., JWH-018) and validate with competitive binding assays using [³H]CP-55,940 .

Q. What are the critical considerations in designing human hepatocyte incubation studies to profile this compound metabolites?

- Methodological Answer :

- Hepatocyte viability : Use cryopreserved hepatocytes from pooled donors to minimize inter-individual variability.

- Incubation time : Limit to 3 hours to capture primary metabolites while avoiding cytotoxicity .

- Data acquisition : Combine full-scan HRMS (70,000 resolution) with targeted MS/MS (35,000 resolution) for comprehensive coverage.

- Quality controls : Include stable isotope-labeled internal standards (e.g., d₃-ADB-PINACA) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.